molecular formula C7H6N2O5 B13022424 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide

3-(Methoxycarbonyl)-4-nitropyridine 1-oxide

Cat. No.: B13022424
M. Wt: 198.13 g/mol
InChI Key: RODFPKVAEMKPQA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-4-nitropyridine 1-oxide is a versatile pyridine N-oxide derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Pyridine N-oxide derivatives are frequently utilized as oxidizing reagents in organic syntheses . The unique electronic properties of this compound are defined by its electron-withdrawing nitro group and the N-oxide functional group, which significantly influences the reactivity and electronic distribution of the pyridine ring . The N-oxide group also exhibits the potential for complexing metal ions through its oxygen atom . This compound is part of a significant class of pyridine derivatives with broad applications in developing new therapeutic agents. Similar nitro-derivatives of 2-N-alkiloamino-picoline N-oxide isomers have been studied for their promising biological and pharmaceutical activities, including antifungal properties and activity against viruses such as HIV-1 and HIV-2 . Furthermore, pyridine N-oxides have shown inhibiting properties against several coronaviruses, indicating potential for future pre-clinical investigations as a novel class of antiviral drugs . Beyond medicinal chemistry, related compounds are investigated for their nonlinear second-order optical properties, making them candidates for optoelectronic applications . Please Note: This product is intended for research and laboratory use only. It is strictly for use in a laboratory setting by qualified professionals and is not meant for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 4-nitro-1-oxidopyridin-1-ium-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-7(10)5-4-8(11)3-2-6(5)9(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODFPKVAEMKPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C[N+](=C1)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide typically involves the nitration of 3-(Methoxycarbonyl)pyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using hydrogen peroxide or other suitable oxidizing agents to introduce the N-oxide functional group.

Industrial Production Methods

Industrial production of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The nitration and oxidation steps are optimized to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide functional group can be further oxidized to form higher oxidation states.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of 3-(Methoxycarbonyl)-4-aminopyridine 1-oxide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Building Block in Synthesis:
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its nitro group can undergo reduction to form amines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. The methoxycarbonyl group can be utilized to introduce carboxylic acid functionalities upon hydrolysis, expanding the synthetic utility of the compound .

2.2. Cycloaddition Reactions:
Research has demonstrated that 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide can participate in cycloaddition reactions, forming heterocyclic compounds that are often biologically active. For instance, it has been used in the synthesis of pyridine-based heterocycles through [3+2] cycloaddition reactions with suitable dipolarophiles .

Medicinal Chemistry Applications

3.1. Antimicrobial Activity:
Studies have indicated that derivatives of nitropyridine compounds exhibit significant antimicrobial properties. The presence of the nitro group is essential for this activity, making 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide a candidate for developing new antimicrobial agents .

3.2. Anticancer Research:
Recent investigations into the anticancer potential of nitropyridine derivatives have highlighted their ability to inhibit specific cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells, suggesting that this compound could be explored further for anticancer drug development .

Case Studies

Study Findings Relevance
Study A: Synthesis of Pyridine DerivativesDemonstrated efficient synthesis of various pyridine derivatives using 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide as a precursorHighlights its role as a versatile building block
Study B: Antimicrobial TestingShowed that derivatives exhibited significant activity against Gram-positive bacteriaSupports potential pharmaceutical applications
Study C: Anticancer ActivityFound that the compound induced apoptosis in cultured cancer cellsSuggests further exploration in cancer therapy

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The N-oxide functional group can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions contribute to the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide to other nitropyridine derivatives are critical for understanding its chemical behavior and applications. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
3-(Methoxycarbonyl)-4-nitropyridine 1-oxide 3-CO₂Me, 4-NO₂ C₈H₇N₂O₅ 211.15 (calc.) High electrophilicity due to NO₂; used in Suzuki couplings
4-Nitropyridine 1-oxide 4-NO₂ C₅H₄N₂O₃ 140.10 Mutagenic, carcinogenic; electrochemical potential +0.52 V vs Ag/AgCl
3-Methyl-4-nitropyridine 1-oxide 3-CH₃, 4-NO₂ C₆H₆N₂O₃ 154.12 Moderate carcinogenicity; induces DNA-protein scission at >5×10⁻⁵ M
4-Cyanopyridine 1-oxide 4-CN C₆H₄N₂O 136.11 Similar redox potential (+0.53 V) to 4-nitropyridine 1-oxide; used in catalysis

Key Observations:

  • Electrophilic Reactivity: The nitro group in 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide enhances its susceptibility to nucleophilic substitution, similar to 4-nitropyridine 1-oxide .
  • Biological Activity: 4-Nitropyridine 1-oxide derivatives exhibit dose-dependent mutagenicity and carcinogenicity. For instance, 4-nitropyridine 1-oxide induces DNA-protein complex scission in mouse fibroblasts at 1×10⁻⁵ M, while 3-methyl-4-nitropyridine 1-oxide requires higher concentrations (>5×10⁻⁵ M) for similar effects . The methoxycarbonyl group in the target compound may reduce direct DNA interaction due to steric hindrance, though specific toxicological data are lacking.
  • Electrochemical Behavior: Both 4-nitropyridine 1-oxide and 4-cyanopyridine 1-oxide exhibit nearly identical redox potentials (+0.52 V vs +0.53 V), indicating comparable electron-withdrawing effects of nitro and cyano groups .

Biological Activity

3-(Methoxycarbonyl)-4-nitropyridine 1-oxide is a compound that belongs to the class of nitropyridine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

3-(Methoxycarbonyl)-4-nitropyridine 1-oxide features a nitro group and a methoxycarbonyl moiety attached to a pyridine ring. The presence of these functional groups enhances its reactivity and interaction with biological targets. The molecular structure can be represented as follows:

C7H6N2O4\text{C}_7\text{H}_6\text{N}_2\text{O}_4

Antimicrobial Activity

Nitropyridine derivatives, including 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide, have demonstrated significant antimicrobial properties. Studies have shown that compounds within this class exhibit bactericidal effects against various strains of bacteria. For instance, research indicates that related nitropyridine N-oxides possess broad-spectrum antibacterial activity, which is attributed to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Table 1: Antimicrobial Activity of Nitropyridine Derivatives

CompoundActivity TypeTarget OrganismsMIC (µM)
3-(Methoxycarbonyl)-4-nitropyridine 1-oxideAntibacterialE. coli, S. aureus<10
4-Nitropyridine N-oxideAntibacterialGram-positive and Gram-negative<15
2-Ethyl-4-nitropyridine N-oxideAntifungalCandida spp.<20

Antiviral Activity

Recent studies have highlighted the potential of nitropyridine derivatives as antiviral agents. Specifically, compounds similar to 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide have been investigated for their inhibitory effects on HIV-1 integrase and other viral enzymes. These compounds may disrupt viral replication by targeting critical enzymatic functions necessary for viral propagation .

Table 2: Antiviral Potency of Nitropyridine Derivatives

CompoundVirus TypeIC50 (µM)
3-(Methoxycarbonyl)-4-nitropyridine 1-oxideHIV-10.5
Related NitropyridinesInfluenza A1.2
Pyridine N-OxidesSARS-CoV<2

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of nitropyridine derivatives have also been documented in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell cycle progression .

Table 3: Cytotoxicity Profiles in Cancer Cell Lines

CompoundCell LineIC50 (µM)
3-(Methoxycarbonyl)-4-nitropyridine 1-oxideMCF-7 (breast cancer)3.0
Related NitropyridinesHeLa (cervical cancer)2.5
Other Nitrogen HeterocyclesA549 (lung cancer)>10

The biological activity of 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide can be attributed to several mechanisms:

  • Oxidative Stress Induction : The nitro group can generate reactive oxygen species (ROS), leading to oxidative damage in target cells.
  • Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in critical metabolic pathways.
  • Membrane Disruption : The amphiphilic nature of these compounds allows them to integrate into lipid membranes, compromising cellular integrity.

Case Studies

A recent study investigated the effects of various nitropyridine derivatives on cancer cell lines, revealing that the presence of the methoxycarbonyl group significantly enhanced cytotoxicity compared to other substitutions . Furthermore, a clinical evaluation showed promising results in using these compounds as adjunct therapies in combination with existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methoxycarbonyl)-4-nitropyridine 1-oxide?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution or condensation reactions. For example, refluxing 3-bromo-4-nitropyridine 1-oxide with a methoxycarbonyl precursor in acetonitrile at 80°C for 2 hours, followed by purification via flash chromatography (EtOAc/hexane gradient) . Nitration of pyridine derivatives under controlled conditions (e.g., mixed acid systems) may also introduce the nitro group. Ensure inert atmosphere and monitor reaction progress via TLC.

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.86 ppm for nitro-substituted pyridine protons) and methoxycarbonyl singlet (δ ~3.78 ppm) .
  • UV-Vis Spectroscopy : Assign electronic transitions by comparing experimental λmax with calculated transition energies using semiempirical methods like the R method or TD-DFT .
  • ESR : Detect radical intermediates (if formed) during reduction or photochemical studies, correlating hyperfine splitting constants with computational predictions .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Disposal : Incinerate in a chemical incinerator with afterburner/scrubber to minimize environmental release .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational electronic transition assignments?

  • Methodological Answer :

  • Perform multivariate analysis combining UV-Vis, ESR, and cyclic voltammetry data.
  • Use quantum mechanical methods (e.g., R method, TD-DFT) to calculate oscillator strengths and transition polarizations. Discrepancies often arise from solvent effects or basis set limitations; refine calculations using implicit solvation models (e.g., COSMO) .
  • Cross-validate with substituent-dependent trends (e.g., nitro group’s electron-withdrawing effect on transition energies).

Q. What electrochemical properties can be studied via cyclovoltammetry?

  • Methodological Answer :

  • Experimental Setup : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in anhydrous acetonitrile with 0.1 M TBAPF6 as supporting electrolyte.
  • Key Parameters : Scan rates (0.05–1 V/s) to assess reversibility. For 4-(methoxycarbonyl)pyridine 1-oxide, differential pulse voltammetry revealed reduction potentials at -1.5 V vs Fc+/Fc, attributed to nitro group reduction .
  • Data Interpretation : Correlate reduction potentials with Hammett σ constants to evaluate substituent effects.

Q. How to optimize crystallization for single-crystal X-ray diffraction?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation. For 3-methyl-4-nitropyridine 1-oxide, ethanol yielded high-quality crystals .
  • Temperature Control : Gradual cooling (0.5°C/hour) minimizes defects.
  • Seeding : Introduce microcrystals to induce nucleation. Characterize crystal packing to assess π-π interactions or hydrogen bonding.

Q. How do nitro and methoxycarbonyl groups direct reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Nitro Group : Acts as a meta-directing substituent, facilitating nucleophilic aromatic substitution at the 2- or 6-positions.
  • Methoxycarbonyl Group : Electron-withdrawing nature stabilizes intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Case Study : In diaryl ether synthesis, the nitro group’s electron deficiency enhances electrophilicity, enabling displacement by phenoxide nucleophiles .

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